

Application Notes and Protocols for Pseudolaroside B Research

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Compound of Interest

Compound Name: *Pseudolaroside B*

Cat. No.: *B15596370*

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Introduction

Pseudolaroside B is a bioactive compound that has been identified in several medicinal plants, including *Pseudolarix amabilis*, *Larix kaempferi*, and *Ziziphus jujuba* var. *spinosa*.^[1] While research into its specific biological activities is ongoing, the related compound, Pseudolaric acid B, isolated from the root bark of *Pseudolarix kaempferi*, has demonstrated significant anti-cancer effects.^{[2][3]} This document provides detailed application notes and experimental protocols to serve as a reference for the analytical research of **Pseudolaroside B**. Given the limited specific data on **Pseudolaroside B**, information on the closely related and well-studied Pseudolaric acid B is included as a proxy, with appropriate notations.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of **Pseudolaroside B** is fundamental for its analysis and use in experimental settings.

Property	Value	Source
Molecular Formula	C14H18O9	PubChem[1]
Molecular Weight	330.29 g/mol	PubChem[1]
IUPAC Name	3-methoxy-4- [(2S,3R,4R,5S,6R)-3,4,5- trihydroxy-6- (hydroxymethyl)oxan-2- yl]oxybenzoic acid	PubChem[1]
Hydrogen Bond Donor Count	5	PubChem[1]
Hydrogen Bond Acceptor Count	9	PubChem[1]
Rotatable Bond Count	5	PubChem[1]
Exact Mass	330.09508215 Da	PubChem[1]
Monoisotopic Mass	330.09508215 Da	PubChem[1]
XLogP3	-1.5	PubChem[1]

Biological Activity and Mechanism of Action of Related Compounds

Pseudolaric acid B (PAB), a structurally related diterpene acid also isolated from *Pseudolarix kaempferi*, has shown potent anti-tumor activities.[3] Its mechanisms of action have been studied in various cancer cell lines and provide a basis for investigating the potential therapeutic effects of **Pseudolaroside B**.

Key Biological Activities of Pseudolaric Acid B:

- **Cytotoxic Effects:** PAB exhibits potent cytotoxic effects on cancer cells derived from different tissues, with IC50 values ranging from 0.17 to 5.20 $\mu\text{mol/L}$. [3]
- **Induction of Apoptosis:** PAB induces apoptosis in cancer cells through multiple pathways. [3] [4] This is characterized by cell shrinkage, chromatin condensation, and the formation of

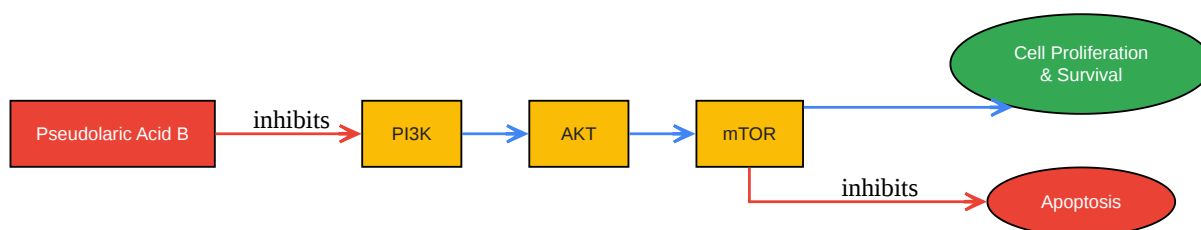
apoptotic bodies.[3]

- Cell Cycle Arrest: The compound causes cell cycle arrest at the G2/M phase in a dose-dependent manner.[3]
- Inhibition of Cancer Cell Migration and Invasion: PAB has been shown to inhibit the migration and invasion of triple-negative breast cancer cells.[4]
- Immunosuppressive Effects: PAB can suppress T lymphocyte activation, suggesting potential applications as an anti-inflammatory agent.[5]

Signaling Pathways Modulated by Pseudolaric Acid B:

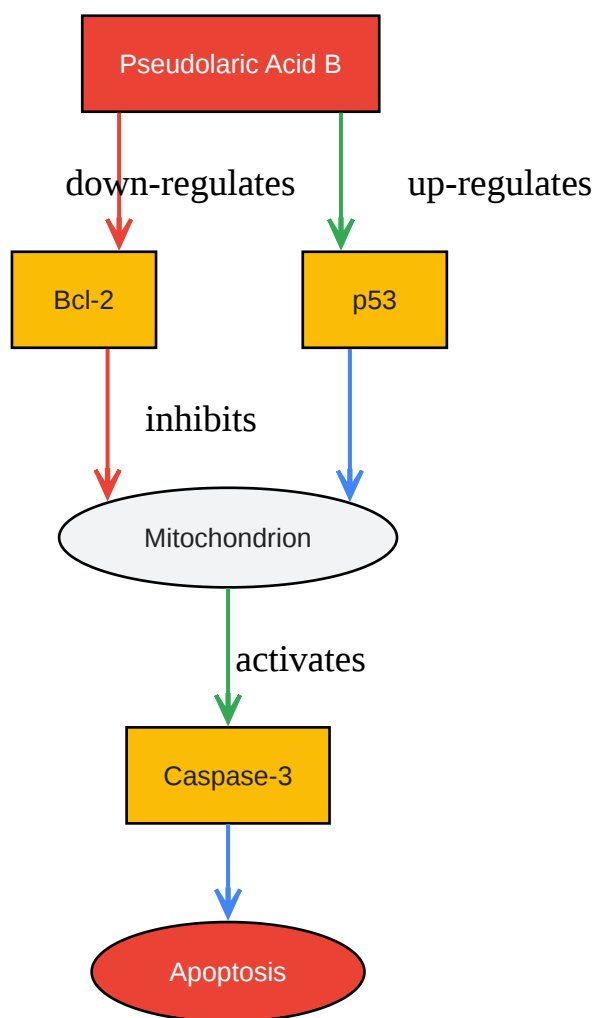
Research has elucidated several signaling pathways that are modulated by Pseudolaric acid B, contributing to its anti-cancer effects.

- PI3K/AKT/mTOR Pathway: PAB has been found to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial in tumor development processes like apoptosis, proliferation, and metastasis.[4]
- Mitochondrial Apoptosis Pathway: PAB activates the mitochondrial apoptosis pathway, leading to cancer cell death.[4]
- AMPK/JNK/DRP1/Mitochondrial Fission Pathway: In hepatocellular carcinoma, PAB triggers cell apoptosis by activating this specific pathway.[2]
- NF- κ B and p38 MAPK Pathways: PAB suppresses T lymphocyte activation by inhibiting the NF- κ B and p38 signaling pathways.[5]



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Caption: PI3K/AKT/mTOR signaling pathway inhibited by Pseudolaric Acid B.

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Caption: Mitochondrial apoptosis pathway induced by Pseudolaric Acid B.

Experimental Protocols

Extraction and Isolation of Pseudolaroside B from *Pseudolarix amabilis*

This protocol is adapted from a method described for the extraction of Pseudolaric acid B and may require optimization for **Pseudolaroside B**.^[6]

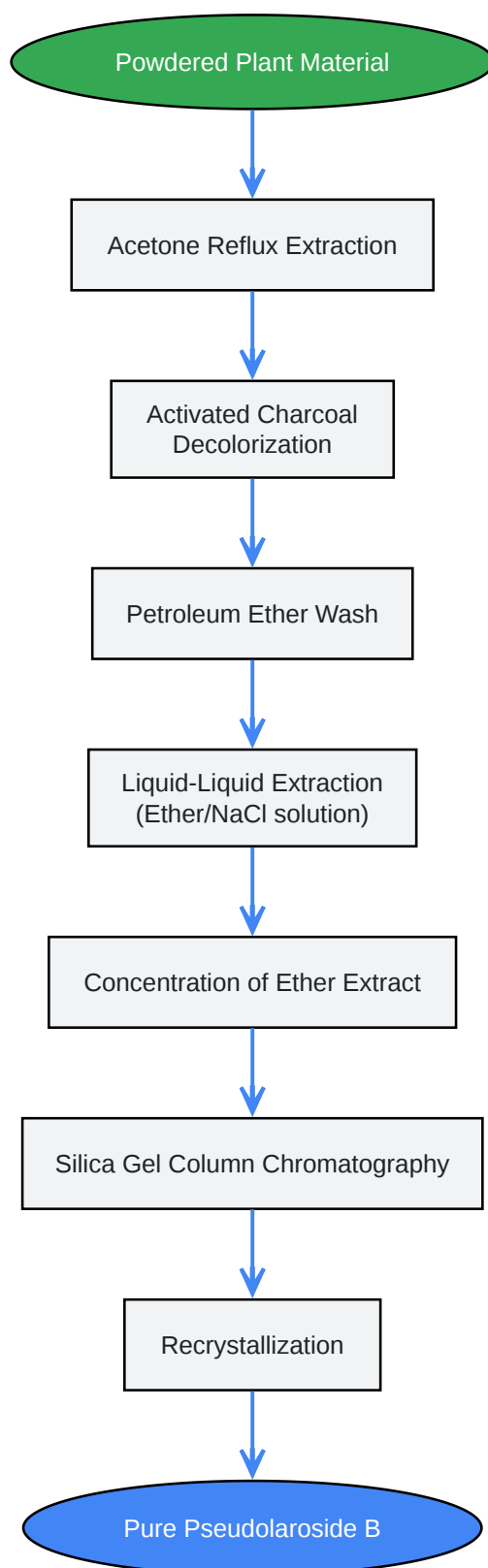
Materials:

- Dried and powdered root bark of *Pseudolarix amabilis*
- Acetone
- Activated charcoal
- Petroleum ether
- 1.5 mol/L NaCl solution
- Diethyl ether
- Silica gel for column chromatography (200-300 mesh)
- Chloroform
- Ethanol
- Dichloromethane
- Rotary evaporator
- Chromatography column

Procedure:

- Extraction:
 1. Take a known quantity of powdered *Pseudolarix amabilis* root bark (e.g., 5 kg) and add it to a suitable flask.
 2. Add acetone (e.g., 30 L) and perform repeated heating reflux extraction (e.g., 2 times).
 3. Combine the extracts.
- Decolorization and Removal of Lipids:

1. Add activated charcoal (e.g., 2 kg) to the combined extract and reflux for decolorization.
 2. Filter the mixture while hot and concentrate the solvent using a rotary evaporator.
 3. Repeatedly wash the concentrated extract with petroleum ether to remove lipid-soluble impurities.
- Liquid-Liquid Extraction:
 1. Dissolve the degreased medicinal extract in a 1.5 mol/L NaCl solution.
 2. Perform repeated extractions with diethyl ether.
 3. Combine the ether extracts and concentrate under reduced pressure.
 - Column Chromatography:
 1. Mix the concentrated ether extract with silica gel (200-300 mesh) and allow it to dry.
 2. Pack a chromatography column with silica gel.
 3. Load the dried sample mixture onto the column.
 4. Elute the column with a gradient of chloroform-ethanol (e.g., 9:1, 2:1, 1:3).
 5. Monitor the fractions using Thin Layer Chromatography (TLC).
 - Purification:
 1. Collect the fractions containing **Pseudolaroside B**.
 2. Concentrate the collected fractions under vacuum.
 3. Perform recrystallization using a dichloromethane-ether solvent system to obtain the pure compound.



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Caption: General workflow for extraction and isolation of **Pseudolaroside B**.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This is a general HPLC method that can be optimized for the quantification of **Pseudolaroside B**.

Instrumentation and Conditions:

- HPLC System: A system equipped with a quaternary pump, in-line degasser, autosampler, and a photodiode array (PDA) or UV detector.
- Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid for peak shape improvement). The exact gradient program should be developed and optimized.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: Ambient or controlled (e.g., 25 °C).
- Detection Wavelength: To be determined by UV-Vis spectral analysis of a pure standard of **Pseudolaroside B**.

Procedure:

- Standard Solution Preparation:
 1. Accurately weigh a known amount of pure **Pseudolaroside B** standard.
 2. Dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
 3. Prepare a series of calibration standards by serial dilution of the stock solution.
- Sample Preparation:

1. Accurately weigh the sample containing **Pseudolaroside B** (e.g., plant extract, formulation).
 2. Dissolve the sample in the mobile phase or a suitable solvent.
 3. Filter the sample solution through a 0.45 µm syringe filter before injection.
- Analysis:
 1. Inject the standard solutions to construct a calibration curve (peak area vs. concentration).
 2. Inject the sample solutions.
 3. Identify the **Pseudolaroside B** peak in the sample chromatogram by comparing the retention time with that of the standard.
 4. Quantify the amount of **Pseudolaroside B** in the sample using the calibration curve.
 - Method Validation:
 - The developed HPLC method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Summary of Quantitative Data for Pseudolaric Acid B

The following table summarizes the reported cytotoxic activity of Pseudolaric acid B against various human cancer cell lines. This data can serve as a reference for designing experiments with **Pseudolaroside B**.

Cell Line	Cancer Type	IC50 (µmol/L)	Reference
Various Tumor Cells	Different Tissues	0.17 - 5.20	[3]
HKC	Normal Human	5.77	[3]
	Kidney Proximal		
	Tubular Epithelial Cell		

Conclusion

The analytical standards and protocols outlined in this document provide a comprehensive framework for researchers initiating studies on **Pseudolaroside B**. While specific data for **Pseudolaroside B** is still emerging, the information available for the related compound, Pseudolaric acid B, offers valuable insights into its potential biological activities and mechanisms of action. The provided experimental protocols for extraction, isolation, and HPLC analysis serve as a solid foundation for the chemical and biological investigation of this promising natural product. Further research is warranted to fully elucidate the therapeutic potential of **Pseudolaroside B**.

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